

# An In-depth Technical Guide to the Molecular Structure and Synthesis of Heptaminol

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## Compound of Interest

Compound Name: Heptaminol

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## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis pathways of **heptaminol**, a cardiac stimulant. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

## Molecular Structure and Properties

**Heptaminol**, with the IUPAC name (RS)-6-amino-2-methylheptan-2-ol, is an amino alcohol that acts as a cardiac stimulant.[1][2] Its therapeutic effects are attributed to its positive inotropic action, increasing the force of myocardial contraction.[2] **Heptaminol** is a chiral compound and is typically used as a racemic mixture. It is also available as a hydrochloride salt, which exhibits different physical properties.

The molecular formula for **heptaminol** is C<sub>8</sub>H<sub>19</sub>NO.[1] The key structural features include a tertiary alcohol at the 2-position and a primary amine at the 6-position of a heptane backbone.

## Physicochemical Data

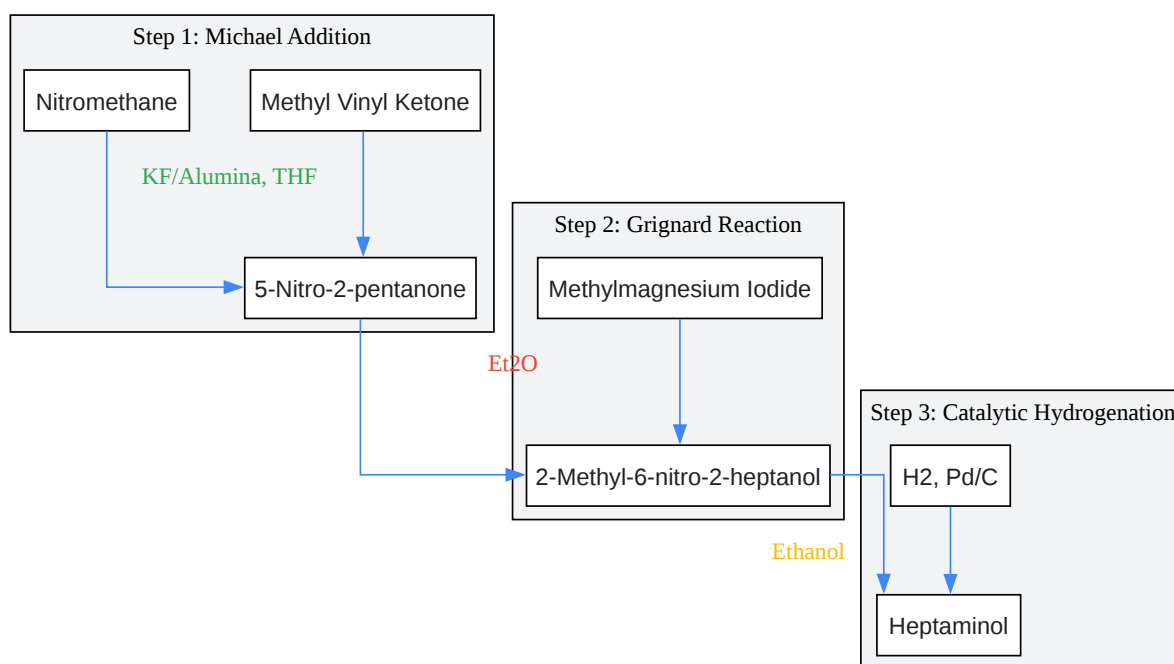
The following table summarizes the key physicochemical properties of **heptaminol** and its hydrochloride salt.

Property	Heptaminol (Free Base)	Heptaminol Hydrochloride
IUPAC Name	(RS)-6-amino-2-methylheptan-2-ol	(RS)-6-amino-2-methylheptan-2-ol hydrochloride
CAS Number	372-66-7[1]	543-15-7
Molecular Formula	C8H19NO	C8H20ClNO
Molecular Weight	145.24 g/mol	181.70 g/mol
Appearance	Clear, colorless oily liquid	White or almost white, crystalline powder
Melting Point	< 25 °C	165-167 °C
Solubility	-	Freely soluble in water, soluble in ethanol, practically insoluble in methylene chloride.

## Synthesis Pathways of Heptaminol

A common and effective method for the synthesis of **heptaminol** involves a three-step process starting from simple precursors. This pathway is outlined below and visualized in the accompanying diagrams.

## Synthesis Pathway Overview



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A three-step synthesis pathway for **heptaminol**.

## Experimental Protocols

This step involves the Michael addition of nitromethane to methyl vinyl ketone.

- Reaction:
  - Nitromethane + Methyl Vinyl Ketone  $\rightarrow$  5-Nitro-2-pentanone
- Reagents and Conditions:
  - Nitromethane (9 eq)

- Methyl vinyl ketone (1 eq)
- Potassium fluoride on alumina
- Tetrahydrofuran (THF) as solvent
- Reaction is stirred at ambient temperature for 2 hours.
- Procedure:
  - Methyl vinyl ketone (0.05 moles), nitromethane (0.45 moles), and THF (250ml) are combined and stirred under a nitrogen atmosphere.
  - Potassium fluoride on alumina (10g) is added to the mixture, and stirring is continued for 2 hours at room temperature.
  - The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to yield crude 5-nitro-2-pentanone as a pale yellow oil.
  - Purification can be achieved by vacuum distillation.
- Yield:
  - Crude yield: 93%
  - Yield after purification: 60%

This step utilizes a Grignard reaction to add a methyl group to the ketone of 5-nitro-2-pentanone.

- Reaction:
  - 5-Nitro-2-pentanone + Methylmagnesium Iodide → 2-Methyl-6-nitro-2-heptanol
- Reagents and Conditions:
  - 5-Nitro-2-pentanone (1 eq)
  - Methylmagnesium iodide (excess, typically 1.1-1.5 eq)

- Anhydrous diethyl ether (Et<sub>2</sub>O) as solvent
- The reaction is typically carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
- General Procedure:
  - A solution of 5-nitro-2-pentanone in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium iodide in diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
  - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 1-3 hours) to ensure the reaction goes to completion.
  - The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
  - The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
  - The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 2-methyl-6-nitro-2-heptanol.
  - The crude product can be purified by column chromatography or distillation.

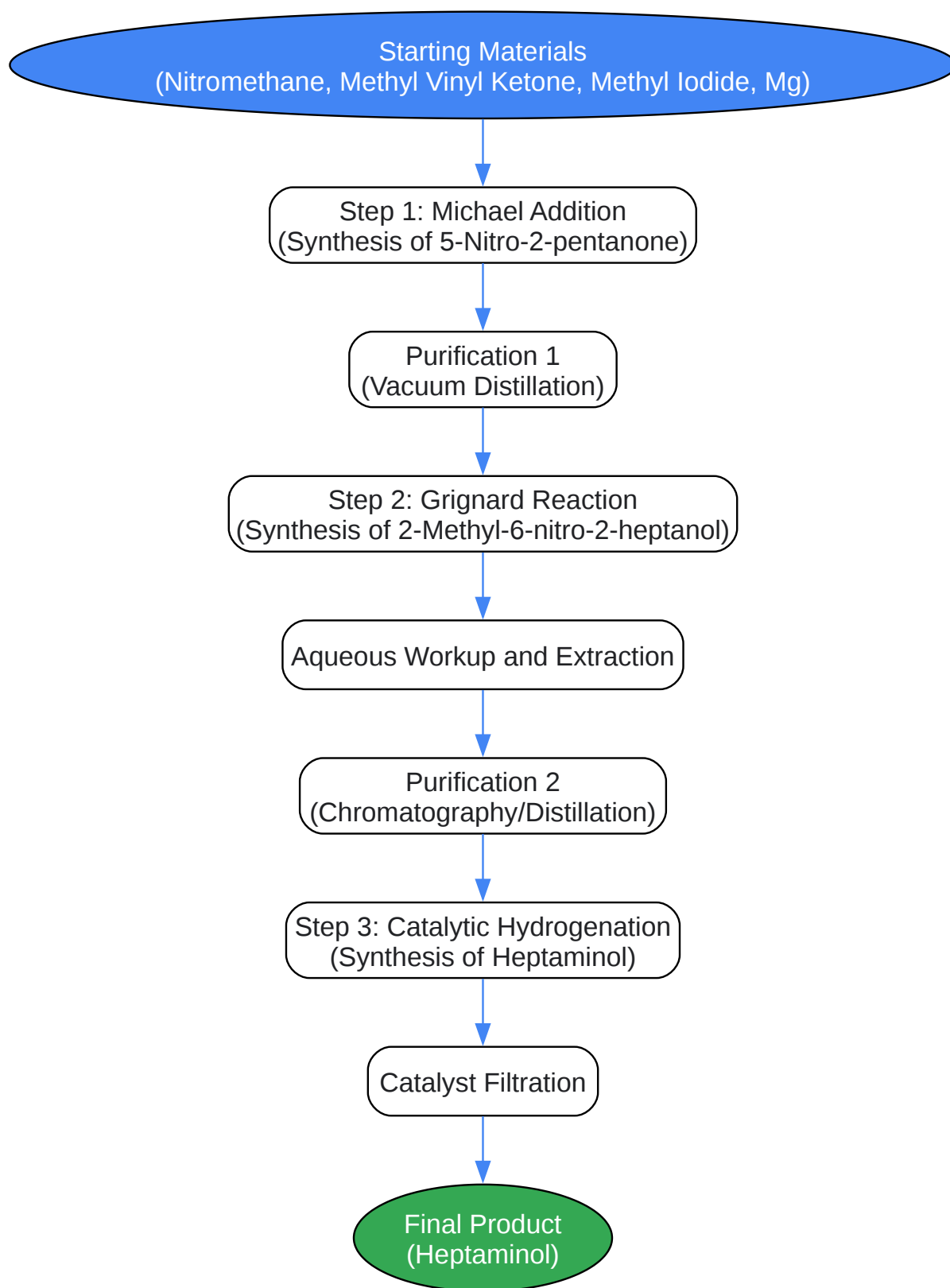
The final step is the reduction of the nitro group to an amine via catalytic hydrogenation.

- Reaction:
  - 2-Methyl-6-nitro-2-heptanol → 6-Amino-2-methyl-2-heptanol (**Heptaminol**)
- Reagents and Conditions:
  - 2-Methyl-6-nitro-2-heptanol
  - Hydrogen gas (H<sub>2</sub>)

- Palladium on carbon (Pd/C) or another suitable catalyst (e.g., Platinum oxide)
- Ethanol or methanol as a solvent
- The reaction is carried out under a hydrogen atmosphere, often at elevated pressure.
- General Procedure:
  - 2-Methyl-6-nitro-2-heptanol is dissolved in ethanol in a suitable hydrogenation vessel.
  - A catalytic amount of 10% Pd/C is added to the solution.
  - The vessel is flushed with hydrogen gas and then pressurized with hydrogen (e.g., to 50 psi).
  - The mixture is shaken or stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed, as indicated by a cessation of hydrogen uptake.
  - The reaction mixture is then filtered through a pad of celite to remove the catalyst.
  - The filtrate is concentrated under reduced pressure to yield **heptaminol**.
  - If desired, the product can be further purified by distillation or by converting it to its hydrochloride salt and recrystallizing.

## Experimental and Logical Workflow

The following diagram illustrates the logical workflow from starting materials to the final purified product.



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Logical workflow for the synthesis of **heptaminol**.

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## References

- 1. Heptaminol | C<sub>8</sub>H<sub>19</sub>NO | CID 3590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptaminol | C<sub>8</sub>H<sub>19</sub>NO | Pharmaceutical Reference Standard [benchchem.com]
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